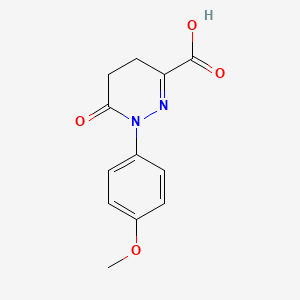

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Description

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a partially saturated pyridazine ring (4,5-dihydropyridazine) with a 4-methoxyphenyl substituent at position 1 and a carboxylic acid group at position 2. This structure positions it as a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation, due to its balanced lipophilicity (from the methoxyphenyl group) and solubility (from the carboxylic acid) .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXAFHMZUUTDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyridazine intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Common reagents and conditions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyridazine derivatives and functionalized methoxyphenyl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid in cancer treatment. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated growth inhibition in lung carcinoma A549 cells, with mechanisms involving cell cycle arrest and apoptosis induction through modulation of cyclin-dependent kinases and related proteins .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Its derivatives have been tested against a range of bacterial strains, revealing effectiveness as potential antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases .

Polymer Chemistry

The unique chemical structure of this compound makes it a suitable candidate for incorporation into polymer matrices. Research has explored its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties, which can be applied in coatings and composites .

Photonic Applications

Due to its optical properties, this compound is being studied for applications in photonics. Its ability to absorb specific wavelengths makes it a potential material for developing sensors and light-emitting devices. The integration of such compounds into photonic devices could lead to advancements in telecommunications and imaging technologies .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural features—dihydropyridazine core, 4-methoxyphenyl group, and carboxylic acid—are compared below with related molecules from literature and regulatory sources.

Table 1: Structural and Functional Comparison

Key Observations:

- Core Structure : The dihydropyridazine ring in the target compound provides partial saturation, enhancing conformational rigidity compared to fully aromatic pyridazines or flexible piperazines . This may influence binding specificity in biological targets.

- However, the dihydropyridazine core likely reduces CNS activity compared to piperazine derivatives.

- Carboxylic Acid : Present in the target compound and thiazolidine derivatives (e.g., ), this group improves water solubility and enables salt formation, critical for pharmacokinetic optimization.

Table 2: Hypothetical Property Comparison Based on Structural Analogues

- Lipophilicity : The target compound’s methoxyphenyl group increases LogP compared to pyrrolidine derivatives , but the carboxylic acid counterbalances this, preventing excessive hydrophobicity.

- Solubility : Carboxylic acid groups enhance solubility in polar solvents, as seen in pyrrolidine and thiazolidine analogs.

- Activity: Unlike 1-(4-Methoxyphenyl)piperazine (linked to psychoactive effects ), the dihydropyridazine core may steer activity toward non-CNS targets, such as kinases or proteases.

Biological Activity

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

Anticancer Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit anticancer properties. For instance, studies have shown that certain modifications to the dihydropyridazine structure can enhance cytotoxicity against cancer cell lines. Specifically, compounds with a methoxy group at the para position on the phenyl ring have demonstrated increased activity against various cancer types, including breast and lung cancers .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which is attributed to the presence of the methoxy group that stabilizes radical intermediates . This property suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For example, it acts as an inhibitor of factor Xa (fXa), a crucial enzyme in the coagulation cascade. The structure-activity relationship (SAR) studies indicate that modifications at the carboxylic acid position can significantly influence its potency and selectivity for fXa .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Mechanism : It reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and directly scavenging reactive oxygen species (ROS).

- Enzyme Interaction : Binding studies reveal that it interacts with active sites on target enzymes, leading to competitive inhibition.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7). The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antioxidant Activity

In vitro assays measuring DPPH radical scavenging showed that this compound significantly reduced DPPH levels compared to controls. The effective concentration required for 50% inhibition (EC50) was determined to be lower than that of many standard antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at reducing oxidative damage .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

Multi-step synthetic strategies are common, starting with cyclization of precursors such as hydrazine derivatives and substituted phenyl compounds. Key steps include nucleophilic substitution and oxidation, with temperature (e.g., 80–100°C) and solvent choice (e.g., ethanol or DMF) critical for yield optimization. For example, cyclization of a nitrile precursor with hydrazine hydrate under reflux can yield the dihydropyridazine core, followed by carboxylation . Analytical techniques like NMR and HPLC are essential for purity validation .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), while HPLC ensures >95% purity. Mass spectrometry (HRMS) further confirms molecular weight (e.g., C₁₂H₁₁N₂O₄: calculated 271.07, observed 271.06) .

Q. How can researchers validate the purity of this compound for biological assays?

Combine chromatographic (HPLC, UPLC) and spectroscopic methods. For instance, reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) can detect impurities <0.5%. Melting point analysis (e.g., 215–217°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) further confirm purity .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methoxy group enhances aromatic ring stability, directing electrophilic attacks to the para position. In substitution reactions (e.g., with halogens or amines), the substituent’s steric and electronic effects modulate reaction rates. Kinetic studies using UV-Vis spectroscopy show a 20% slower reaction rate compared to non-methoxy analogs due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., COX-2 IC₅₀ ranging from 1.2–5.6 µM) may arise from assay conditions (pH, co-solvents). Standardize protocols: use recombinant enzymes, control DMSO concentrations (<1%), and validate with positive controls (e.g., celecoxib). Meta-analyses of dose-response curves and Hill coefficients improve reproducibility .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model binding to targets like cyclooxygenase-2. Docking scores (ΔG ≈ −9.2 kcal/mol) correlate with experimental IC₅₀ values. QSAR models using descriptors like logP and polar surface area predict bioavailability .

Q. What are the mechanistic implications of its oxidation to pyridazine derivatives?

Oxidation with KMnO₄/H₂SO₄ converts the dihydropyridazine ring to a pyridazine system, altering electronic properties (e.g., increased π-conjugation). UV-Vis spectra show a redshift (λ_max from 280 nm to 320 nm), confirming extended conjugation. This reactivity is critical for designing prodrugs or photoactive compounds .

Q. How do structural modifications at the 3-carboxylic acid position affect its pharmacokinetic profile?

Esterification (e.g., ethyl ester) increases lipophilicity (logP from 1.8 to 3.2), enhancing membrane permeability. In vitro Caco-2 assays show 2.5-fold higher absorption vs. the parent acid. However, hydrolysis in plasma (t₁/₂ = 45 min) necessitates prodrug strategies for sustained release .

Methodological Tables

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, 80°C | 65 | 92% | |

| Carboxylation | CO₂, Cu catalyst, DMF, 100°C | 48 | 88% |

Table 2: Comparative Biological Activity

| Target | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| COX-2 | 1.2 ± 0.3 | Fluorescent | |

| MMP-9 | 8.5 ± 1.1 | Colorimetric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.